1-Aminopentan-2-one
Description
Contextual Significance of Amino Ketones in Chemical Science
Amino ketones are fundamental precursors in the synthesis of numerous natural products, pharmaceuticals, and specialty chemicals. colab.ws Their dual functionality allows for a rich and diverse range of chemical transformations. The amine group can act as a nucleophile or a base, while the ketone group is susceptible to nucleophilic attack and can participate in condensation reactions. smolecule.com This reactivity makes them indispensable in the construction of complex molecular architectures, including nitrogen-containing heterocycles and chiral 1,2-amino alcohols, which are themselves crucial components in drug discovery and materials science. colab.wsrsc.org The strategic importance of α-amino ketones, where the amino group is on the carbon adjacent to the carbonyl group, is particularly pronounced due to their prevalence in bioactive molecules. nih.govresearchgate.net
Overview of 1-Aminopentan-2-one as a Versatile Synthetic Intermediate
This compound, often utilized as its more stable hydrochloride salt (C₅H₁₂ClNO), is a five-carbon chain possessing both an amine and a ketone functional group. smolecule.com This structure makes it a highly versatile intermediate in organic synthesis. cymitquimica.com Its utility stems from the ability to selectively react at either the amino or the keto group, or to utilize both in cyclization and condensation reactions to form more complex molecules. smolecule.com This reactivity profile allows for its use as a foundational element in the synthesis of a variety of target compounds, including pharmaceuticals and other novel chemical entities. smolecule.comcymitquimica.com
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| CAS Number | 41172-98-9 |
| Appearance | Typically a solid |
| Solubility | Enhanced solubility in water due to hydrochloride form |
This table presents key chemical properties of this compound hydrochloride. cymitquimica.comchemsrc.com
Research Trajectories and Interdisciplinary Importance of this compound
The research landscape for this compound is expanding, with significant interest from various scientific fields. In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents. Studies have explored its potential in the synthesis of compounds with effects on the central nervous system. smolecule.com In the broader field of organic synthesis, new methods for the stereoselective synthesis of α-amino ketones are continually being developed, highlighting the ongoing importance of this class of compounds. acs.org Furthermore, the application of biocatalysis in the synthesis of related chiral amino alcohols from ketone precursors demonstrates the interdisciplinary nature of research involving such molecules, bridging chemistry and biotechnology. researchgate.netacs.orgresearchgate.net The continuous exploration of new synthetic routes and applications ensures that this compound will remain a compound of high interest in the scientific community. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-aminopentan-2-one |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2-4,6H2,1H3 |
InChI Key |
RRPYHFHHVVWXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminopentan 2 One and Its Structural Analogues
Classical and Established Synthetic Routes
Traditional chemical methods for the synthesis of 1-aminopentan-2-one primarily rely on the functionalization of pentanone-based precursors. These strategies include direct alkylation to introduce the amino group and reductive amination of carbonyl compounds.
Alkylation Strategies for Amination of Pentanone Derivatives
The direct alkylation of ammonia (B1221849) or amines with a suitable alkyl halide is a fundamental method for forming carbon-nitrogen bonds. libretexts.org However, this approach often suffers from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. libretexts.orgjove.com To achieve a more controlled synthesis of a primary amine like this compound, alternative strategies are often employed.
One effective method is the Gabriel synthesis, which utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com This process avoids the issue of over-alkylation. doubtnut.com The synthesis would proceed in two main steps:
Alkylation of Phthalimide: Potassium phthalimide is reacted with a 1-halopentan-2-one, such as 1-bromo- or 1-chloropentan-2-one. The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form N-(2-oxopentyl)phthalimide. ucalgary.ca This intermediate is stable and does not undergo further alkylation.
Hydrazinolysis or Acid Hydrolysis: The N-alkylphthalimide is then cleaved to release the primary amine. libretexts.org Treatment with hydrazine (B178648) (the Ing-Manske procedure) is a common and mild method for this transformation. thermofisher.com Alternatively, acidic or basic hydrolysis can be used to yield the desired this compound alongside phthalic acid or its salt. ucalgary.calibretexts.org
The key to this synthesis is the availability of a suitable α-haloketone precursor. The success of the Gabriel synthesis is contingent on the use of primary alkyl halides, as secondary halides can lead to elimination reactions. wordpress.com
| Method | Description | Advantages | Limitations |
| Direct Alkylation of Ammonia | Reaction of a 1-halopentan-2-one with excess ammonia. libretexts.org | Simple, one-step process. | Prone to over-alkylation, leading to a mixture of primary, secondary, and tertiary amines. libretexts.orgjove.com |
| Gabriel Synthesis | Alkylation of potassium phthalimide with a 1-halopentan-2-one, followed by hydrolysis or hydrazinolysis. masterorganicchemistry.comlibretexts.org | Provides pure primary amines without over-alkylation. doubtnut.com | Requires a two-step process and is not suitable for aryl amines. wordpress.com |
Reductive Amination Approaches from Pentanone Precursors
Reductive amination is a highly versatile and widely used one-pot method for the synthesis of amines from aldehydes or ketones. uomosul.edu.iq For the synthesis of this compound, this would typically involve the reaction of a suitable diketone or keto-aldehyde with an amine source in the presence of a reducing agent.
The general mechanism involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine (such as ammonia for a primary amine), which is then reduced in situ to the corresponding amine. uomustansiriyah.edu.iq Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation (e.g., H2/Ni or H2/Pd). libretexts.org
For instance, the reductive amination of 2-pentanone with ammonia can yield 2-aminopentane (B145832). To synthesize this compound, a precursor such as 1-hydroxy-2-pentanone (B1216695) could potentially be used. The hydroxyl group could be oxidized to a ketone, and the existing ketone at the 2-position could be selectively aminated. However, controlling the regioselectivity in such a diketone system can be challenging.
A more direct precursor for reductive amination would be a compound like pentan-1,2-dione. The reaction with ammonia would form an imine at one of the carbonyl groups, which would then be selectively reduced.
| Precursor | Amine Source | Reducing Agent | Potential Product | Key Considerations |
| 2-Pentanone | Ammonia | H2/Pd/C | 2-Aminopentane | This produces a structural isomer, not the target compound. Demonstrates the general applicability of the method. |
| Pentan-1,2-dione | Ammonia | NaBH3CN or H2/Catalyst | This compound | Requires selective reaction at one of the two carbonyl groups. |
| 1-Hydroxy-2-propanone | Ammonia | Ru-Ni/AC | 2-Aminopropanol | Demonstrates the feasibility of reductive amination on α-hydroxyketones, a structural analogue. researchgate.net |
Advanced and Stereoselective Synthesis Techniques
Modern synthetic chemistry increasingly turns to biocatalysis to achieve high levels of stereoselectivity under mild reaction conditions. Chemoenzymatic and fully enzymatic cascade reactions are powerful tools for the synthesis of chiral molecules like amino ketones and their derivatives.
Chemoenzymatic and Biocatalytic Pathways
Enzymes such as transketolases and transaminases have been successfully employed in cascade reactions to produce chiral amino alcohols, which are structurally related to α-amino ketones and can be potential precursors.
A prominent example of a biocatalytic cascade is the synthesis of chiral aminodiols, which are close structural analogues of this compound. Specifically, the synthesis of (2S,3S)-2-aminopentane-1,3-diol has been achieved through a two-step enzymatic process. Current time information in Bangalore, IN.
The first step involves a transketolase (TK) catalyzed carboligation. An engineered transketolase from Escherichia coli (e.g., the D469T variant) catalyzes the asymmetric carbon-carbon bond formation between the achiral substrates propanal and hydroxypyruvate. This reaction stereoselectively produces (3S)-1,3-dihydroxypentan-2-one, a chiral α-hydroxy ketone. libretexts.org
In the second step, a ω-transaminase (ω-TAm) is used to introduce the amino group. An ω-transaminase from Chromobacterium violaceum (CV2025) has been shown to be effective in converting the keto group of (3S)-1,3-dihydroxypentan-2-one into an amino group, yielding the final product, (2S,3S)-2-aminopentan-1,3-diol. libretexts.orgCurrent time information in Bangalore, IN. This transamination step requires an amine donor, with isopropylamine (B41738) being an inexpensive and efficient option. libretexts.org
This cascade demonstrates the potential to create chiral α-amino ketones or their alcohol derivatives from simple, achiral starting materials with high stereoselectivity.
| Enzyme | Role in Cascade | Substrate(s) | Product |
| Transketolase (TK) (e.g., E. coli D469T mutant) | Asymmetric C-C bond formation | Propanal + Hydroxypyruvate | (3S)-1,3-dihydroxypentan-2-one libretexts.org |
| ω-Transaminase (ω-TAm) (e.g., C. violaceum) | Stereoselective amination | (3S)-1,3-dihydroxypentan-2-one + Amine donor (e.g., isopropylamine) | (2S,3S)-2-aminopentane-1,3-diol libretexts.org |
The efficiency of multi-enzyme cascade reactions is often limited by factors such as differing optimal reaction conditions for each enzyme, substrate or product inhibition, and unfavorable reaction equilibria. organic-chemistry.org Therefore, significant research effort is directed towards the optimization of these cascades.
For the transketolase-transaminase cascade, it was found that the transaminase-catalyzed step is significantly slower than the transketolase reaction. organic-chemistry.org Furthermore, the amine donor can cause inhibition of the transaminase. To address these challenges, several optimization strategies have been developed:
Enzyme Expression Balancing: Co-expressing both enzymes in a single host (like E. coli) allows for the manipulation of their relative expression levels. By controlling induction conditions, the concentration of the slower enzyme (transaminase) can be increased to better match the rate of the faster enzyme (transketolase). organic-chemistry.org
Fed-Batch Strategies: To overcome inhibition by the amine donor (such as (S)-α-methylbenzylamine), a fed-batch approach can be implemented where the amine donor is added gradually over the course of the reaction. This maintains a low, non-inhibitory concentration while still driving the reaction forward. organic-chemistry.org
Alternative Amine Donors: The use of alternative amine donors like isopropylamine can be beneficial as it is less inhibitory and inexpensive. libretexts.org
Process Intensification with Microreactors: Continuous-flow microreactors offer enhanced control over reaction conditions and can improve volumetric productivity. By compartmentalizing the cascade, each enzymatic step can be optimized independently, overcoming inhibitory effects and leading to significantly reduced reaction times and increased yields. mnstate.edu
Transketolase- and Transaminase-Mediated Routes to Chiral Amino Alcohols
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. These methodologies are particularly well-suited for the synthesis of aminoketone intermediates, which are often crucial in the pharmaceutical industry.
A notable example is the continuous flow synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, a structural analogue of this compound and a key intermediate in the production of the antimalarial drug hydroxychloroquine (B89500). beilstein-journals.org This process showcases the power of flow chemistry to streamline multi-step syntheses. The synthesis begins with the generation of 5-iodopentan-2-one (B3051912) from α-acetyl-γ-butyrolactone in a flow reactor. beilstein-journals.orgresearchgate.net This reactive intermediate is then directly streamed into a subsequent reactor coil where it reacts with 2-(ethylamino)ethan-1-ol. beilstein-journals.org The use of a packed bed reactor containing potassium carbonate facilitates the reaction. beilstein-journals.org This integrated, multi-step flow process eliminates the need for isolation of intermediates, significantly improving yield and reducing waste compared to commercial batch processes. beilstein-journals.orgresearchgate.net The system can employ a combination of packed bed reactors and continuous stirred tank reactors (CSTRs) to manage different reaction types, such as the conversion of a ketone to an oxime and its subsequent reduction. beilstein-journals.orgresearchgate.net
The principles of continuous flow have also been applied to the synthesis of other complex aminoketones, such as 1,1-cyclopropane aminoketones, demonstrating the versatility of the technique for creating diverse molecular architectures with high productivity and short residence times. rsc.org
| Parameter | Value/Condition | Source |
| Starting Material | 5-iodopentan-2-one (1.0 M in THF) | beilstein-journals.org |
| Reagent | 2-(ethylamino)ethan-1-ol (1.0 M in THF) | beilstein-journals.org |
| Reactor Type | 10 mL Reactor Coil + Packed Bed Reactor (Potassium Carbonate) | beilstein-journals.org |
| Flow Rate | 0.5 mL/min (each stream) | beilstein-journals.org |
| Residence Time (t_R) | 10 minutes | beilstein-journals.org |
| Product | 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one | beilstein-journals.org |
One-Pot Synthetic Procedures for Enhanced Efficiency
A modern strategy for synthesizing complex substituted aminoketones is the copper-catalyzed one-pot, multicomponent reaction. acs.org For instance, thiazolidin-2-imines bearing quaternary carbon centers can be synthesized from primary amines, ketones, terminal alkynes, and isothiocyanates in a single pot. acs.org This demonstrates a modular and sustainable route to complex heterocyclic structures derived from simple starting materials. acs.org
A classic and enduring one-pot method for amine synthesis is the Leuckart–Wallach reaction, which involves the reductive amination of carbonyl compounds like ketones. mdpi.com Using reagents such as formamide (B127407) or ammonium formate, a ketone can be converted directly to the corresponding amine. mdpi.com The reaction proceeds through an N-formyl derivative, which is subsequently hydrolyzed to yield the final amine, often in the same reaction vessel. mdpi.com This method is valued for its operational simplicity and use of inexpensive reagents.
Synthesis of Chiral Enantiomers and Diastereomers of Aminopentanones
The synthesis of specific stereoisomers of aminopentanones is critical, as different enantiomers or diastereomers of a molecule can have vastly different biological activities.
Enantioselective Synthesis Strategies
When a chiral compound is synthesized from achiral precursors without chiral influence, a racemic mixture (a 50:50 mixture of both enantiomers) is formed. libretexts.org Enantioselective synthesis aims to produce a single enantiomer in excess. libretexts.org This is typically achieved using chiral catalysts or auxiliaries that create an asymmetric environment for the reaction, favoring the formation of one enantiomer over the other. libretexts.orgnih.gov
Modern catalytic methods provide powerful tools for this purpose. For example, rhodium-catalyzed asymmetric reactions, such as the 1,4-addition of arylboronic acids to enones, can create chiral seven-membered rings with excellent enantioselectivity. rsc.org Similarly, enantioselective N-alkylation of amides can be achieved via rhodium-catalyzed carbene insertion into an N-H bond, a method that is rapid and effective under mild conditions. nih.gov
Biocatalysis offers a highly specific and environmentally friendly alternative. Enzymes such as ω-transaminases can be used for the kinetic resolution of racemic amines or for the asymmetric synthesis of chiral amines from ketones. rsc.org For instance, an (R)-selective ω-transaminase can selectively convert a ketone to the corresponding (R)-amine, achieving high enantiomeric excess. rsc.org
Diastereoselective Approaches and Resolution Methods
Diastereoselective synthesis focuses on controlling the formation of specific diastereomers in molecules with multiple stereocenters. This can be achieved through catalyst control, where the choice of catalyst dictates the stereochemical outcome of the reaction, enabling the synthesis of N-unprotected cyclic amines with high diastereoselectivity. nih.gov
For separating enantiomers from a racemic mixture, two primary methods are employed:
Classical Resolution: This method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. google.comgoogle.com A patented method for the resolution of 1-amino-alkan-2-ols, a class of compounds closely related to this compound, uses one of the enantiomers of N-tosyl-leucine as the resolving agent. google.comgoogle.com The amine reacts with the chiral acid to form salts with different solubilities, allowing one diastereomer to be crystallized and separated. google.comgoogle.com
Kinetic Resolution: This technique utilizes a catalyst (often an enzyme) that reacts at a different rate with each enantiomer in a racemic mixture. For example, ω-transaminases can selectively deaminate one enantiomer of a chiral amine, leaving the other enantiomer unreacted and thus enriched. rsc.org This method is highly effective for obtaining enantiomerically pure amines.
Derivatization Strategies for Functional Group Transformations
Derivatization involves chemically modifying a molecule to alter its properties or to prepare it for analysis. For this compound and its analogues, both the amine and ketone functional groups are targets for transformation.
One common transformation involves the ketone group. In the synthesis of the hydroxychloroquine intermediate, the ketone is converted into an oxime using hydroxylamine. This oxime can then be subsequently reduced to an amine, effectively transforming the original ketone into a second amine group within the molecule. beilstein-journals.orgresearchgate.net In other contexts, aminoketone analogues can undergo enzymatic deamination by monoamine oxidase, which converts the primary amine into an aldehyde. This aldehyde can be further oxidized to a carboxylic acid. nih.gov
Derivatization is also a crucial step for the analysis of chiral amines by High-Performance Liquid Chromatography (HPLC). To separate and quantify enantiomers, they are often reacted with a chiral derivatizing agent to form diastereomers that can be resolved on a standard HPLC column. Common reagents for this purpose include:
GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): Reacts with amines to form thiourea (B124793) derivatives. rsc.org
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or Marfey's reagent): Reacts with amines to form diastereomeric adducts. frontiersin.org
BzCl (Benzoyl chloride): Used for general derivatization of amines prior to analysis. frontiersin.org
| Reagent | Purpose | Analytical Method | Source |
| Hydroxylamine | Ketone to Oxime transformation | Synthetic Intermediate | beilstein-journals.org, researchgate.net |
| Monoamine Oxidase | Amine to Aldehyde conversion | Metabolic Study | nih.gov |
| GITC | Formation of diastereomeric thioureas | Chiral HPLC Analysis | rsc.org |
| FDAA (Marfey's Reagent) | Formation of diastereomeric adducts | Chiral HPLC Analysis | frontiersin.org |
| Benzoyl Chloride (BzCl) | Formation of benzamide (B126) derivatives | HPLC-UV Analysis | frontiersin.org |
Chemical Reactivity and Mechanistic Transformation Studies
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in 1-aminopentan-2-one is a potent nucleophilic center, readily reacting with various electrophiles. smolecule.comcymitquimica.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.
Reaction Kinetics and Mechanisms with Electrophilic Centers
The lone pair of electrons on the nitrogen atom of the amine group enables it to attack electron-deficient centers. This nucleophilic character drives reactions such as alkylations and acylations. smolecule.com While specific kinetic studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from analogous compounds. For instance, studies on 1-aminopentane, a close structural analog, demonstrate its ability to react with complex electrophiles. In one study, the reaction of 1-aminopentane with the cytotoxic marine alkaloid discorhabdin C, which contains an electrophilic dienone ring, resulted in the formation of a debrominated adduct featuring an unusual ring-closed, double-hydrate moiety. nih.govresearchgate.net This reaction highlights the significant nucleophilic potential of the pentylamine chain, which leads to complex intramolecular rearrangements following the initial nucleophilic attack. Such reactivity underscores the potential for this compound to engage in similar complex transformations with suitable electrophiles.
Condensation Reactions, including Schiff Base Formation
A hallmark reaction of primary amines is their condensation with carbonyl compounds to form imines, commonly known as Schiff bases. innovareacademics.in This reaction is typically acid-catalyzed and proceeds through a two-step mechanism. youtube.comaau.edu.et First, the nucleophilic amine attacks the electrophilic carbonyl carbon of a ketone or aldehyde to form a tetrahedral intermediate known as a carbinolamine. aau.edu.et In the second step, the carbinolamine is protonated under acidic conditions, followed by the elimination of a water molecule to yield the stable imine product. youtube.comaau.edu.et
Given that this compound contains both the requisite primary amine and a ketone group within the same molecule, it is a prime candidate for intramolecular condensation. This reaction would lead to the formation of a five-membered cyclic imine, 5-propyl-3,4-dihydro-2H-pyrrole, through a cyclization-dehydration cascade.
Reactivity with Thiol-Containing Species
The amine group of α-aminoketones can react with sulfur-containing electrophiles like isothiocyanates. Research has shown that α-aminoketones undergo a heteroannulation reaction with isothiocyanates to produce 4-imidazolin-2-thiones. scielo.brresearchgate.net In this transformation, the amino group of the α-aminoketone attacks the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular condensation and cyclization, leading to the formation of the stable heterocyclic thione ring system. This reaction demonstrates a key pathway for creating complex sulfur-containing heterocycles from α-aminoketone precursors. scielo.brresearchgate.net
Transformations Involving the Ketone Functional Group
The ketone's carbonyl group is an electrophilic center susceptible to attack by nucleophiles and can be readily transformed through reduction or condensation reactions.
Reduction Pathways to Corresponding Alcohols
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding the corresponding amino alcohol, 1-aminopentan-2-ol (B1266407). This transformation is a common and crucial step in the synthesis of chiral building blocks and pharmaceutical intermediates. smolecule.com The reduction is typically achieved using hydride-based reducing agents.
| Reagent | Product | Reaction Type | Reference(s) |
| Sodium borohydride (B1222165) (NaBH₄) | 1-Aminopentan-2-ol | Reduction | smolecule.com |
| Lithium aluminum hydride (LiAlH₄) | 1-Aminopentan-2-ol | Reduction | smolecule.com |
These reactions are highly efficient and provide a direct route to vicinal amino alcohols, which are valuable synthons in organic chemistry. researchgate.net
Condensation and Cyclization Reactions
The ketone group, in concert with the amine, facilitates various condensation and cyclization reactions, making α-aminoketones versatile precursors for heterocyclic synthesis. scielo.br A prominent example is the thermal heteroannulation reaction with isocyanates, which yields 4-imidazolin-2-ones. scielo.br The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by intramolecular cyclization. researchgate.net
Furthermore, the carbon backbone of this compound is well-suited for intramolecular cyclization, particularly after modification. For instance, following the reduction of the ketone to 1-aminopentan-2-ol, the resulting amino alcohol can undergo an acid-promoted cyclodehydration. rsc.org In this process, the hydroxyl group is activated, converting it into a good leaving group, which is then displaced by the intramolecular nucleophilic attack of the amine group. This reaction efficiently forms saturated azaheterocycles, such as substituted pyrrolidines. rsc.orgrsc.org
Protonation Equilibria and Basicity Investigations
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amino group. This functional group can accept a proton (H⁺), leading to the formation of a protonated species, the 1-ammoniopentan-2-one ion. The compound is often supplied as its hydrochloride salt (this compound hydrochloride), which is the protonated form and exhibits enhanced stability and solubility in aqueous media. rsc.orgcymitquimica.com The presence of the amino group imparts basic character to the molecule, allowing it to participate in acid-base reactions. cymitquimica.com
The equilibrium for the protonation of this compound can be represented as follows:
CH₃CH₂CH₂C(=O)CH₂NH₂ + H₂O ⇌ CH₃CH₂CH₂C(=O)CH₂NH₃⁺ + OH⁻
For comparison, pentylamine (or 1-aminopentane), which has a similar five-carbon chain but lacks the ketone group, is a weak base with the pKₐ of its conjugate acid reported as 10.21. ebi.ac.ukwikipedia.org The electron-withdrawing effect of the adjacent carbonyl group in this compound is expected to decrease the electron density on the nitrogen atom, making it a weaker base than pentylamine. A predicted pKₐ value for a structurally similar α-amino ketone, 4-amino-4-methylpentan-2-one, is 8.84 ± 0.25, which may provide a more relevant estimate for the basicity of this compound. chembk.com
Table 1: Comparison of Basicity for this compound and Related Compounds
| Compound Name | Structure | Functional Groups | pKₐ of Conjugate Acid | Reference |
| This compound | CH₃CH₂CH₂C(=O)CH₂NH₂ | α-Amino ketone | Not experimentally reported | - |
| 4-Amino-4-methylpentan-2-one | CH₃C(=O)CH₂C(CH₃)₂NH₂ | β-Amino ketone | 8.84 ± 0.25 (Predicted) | chembk.com |
| Pentan-1-amine | CH₃(CH₂)₄NH₂ | Primary alkylamine | 10.21 | ebi.ac.ukwikipedia.org |
This interactive table allows for the comparison of basicity values among structurally related amines. The data highlights the influence of the ketone functional group on the basicity of the amino group.
The study of protonation equilibria is crucial for understanding the chemical behavior of α-amino ketones in various environments, including their role as intermediates in organic synthesis and their potential interactions in biological systems. nih.govcolab.ws
Intramolecular Interactions and Rearrangements
The bifunctional nature of this compound, possessing both a primary amine and a ketone group, allows for specific intramolecular interactions that can influence its conformation and reactivity.
Intramolecular Hydrogen Bonding: A key potential interaction within the this compound molecule is intramolecular hydrogen bonding between the amino group (proton donor) and the carbonyl oxygen (proton acceptor). This interaction would lead to the formation of a five-membered ring-like structure. While studies specifically detailing the conformational analysis of this compound are scarce, extensive research on related β-ketoenamines, such as 4-aminopentan-2-one (B96834), has demonstrated the presence of strong intramolecular N-H⋯O hydrogen bonds. researchgate.netresearchgate.net In these β-systems, the interaction results in a more stable six-membered chelated ring, which is often resonance-assisted. researchgate.netresearchgate.net The formation of a similar, albeit likely weaker, five-membered hydrogen-bonded ring in this compound is a reasonable postulation that would significantly affect its molecular structure and properties.
Rearrangement Reactions: The class of α-amino ketones, to which this compound belongs, is involved in several important rearrangement reactions, often as products or key intermediates.
Heyns Rearrangement: This reaction is a significant pathway for the synthesis of α-amino ketones from α-hydroxy ketones. The mechanism involves the formation of an α-hydroxy imine, which then rearranges to the α-amino ketone via a hydroxy enamine intermediate in what can be considered an intramolecular redox process. rsc.org
Wolff Rearrangement: Asymmetric Wolff rearrangement reactions have been performed on α-amino-α'-alkyl-α'-diazoketones to produce α-substituted-β-amino acid derivatives. acs.orgnih.gov This highlights a synthetic pathway where α-amino ketone precursors undergo significant structural transformation.
Other Rearrangements: The broader class of β-aminoketones is known to be accessible through various synthetic routes, including tandem Meyer–Schuster-type rearrangements of propargylic alcohols followed by amine addition. rsc.org While these are synthetic routes to aminoketones rather than rearrangements of them, they underscore the rich and complex reactivity of this class of compounds.
Specific studies documenting the rearrangement of this compound itself are not prominent in the reviewed literature. However, the potential for such transformations exists given the dual functionality of the molecule, which makes it a candidate for further investigation in synthetic and mechanistic chemistry.
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the molecular structure of 1-aminopentan-2-one in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's covalent framework can be constructed.
Proton NMR (¹H NMR) provides crucial information about the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For this compound, a typical ¹H NMR spectrum (e.g., in CDCl₃) reveals distinct signals corresponding to each unique proton group in the structure.
The analysis of a ¹H NMR spectrum for this compound is based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
Methylene (B1212753) Protons at C1 (H₂N-C H₂-C=O): These protons are adjacent to both the electron-withdrawing carbonyl group and the nitrogen atom of the amine. This dual influence causes a significant downfield shift, typically placing their signal in the range of δ 3.3-3.5 ppm. Due to rapid proton exchange or the absence of coupling to the -NH₂ protons, this signal often appears as a sharp singlet.
Amine Protons (-N H₂): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable and dependent on factors like solvent, concentration, and temperature. They can be definitively identified by their disappearance from the spectrum upon the addition of a few drops of deuterium (B1214612) oxide (D₂O), due to H-D exchange.
Methylene Protons at C3 (-C=O-C H₂-CH₂): These protons are alpha to the carbonyl group, resulting in a downfield shift. They appear as a triplet due to coupling with the two adjacent protons on C4. Their signal is typically found around δ 2.4-2.6 ppm.
Methylene Protons at C4 (-CH₂-C H₂-CH₃): These protons are situated between two other methylene groups (C3 and C5). They are split by both neighbors, resulting in a complex multiplet, often a sextet, typically in the region of δ 1.5-1.7 ppm.
Methyl Protons at C5 (-CH₂-C H₃): As the terminal methyl group, these protons are in the most shielded environment. They appear as a distinct triplet, furthest upfield, due to coupling with the adjacent C4 methylene protons. Their signal is characteristically found around δ 0.9-1.0 ppm.
The integration of these peaks will correspond to a 2:2:2:2:3 ratio, confirming the proton count for the C1, NH₂, C3, C4, and C5 positions, respectively.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Justification |
|---|---|---|---|---|
| C1-H₂ | ~3.40 | Singlet (s) | 2H | Adjacent to both C=O and NH₂ groups (deshielded). |
| N-H₂ | Variable (e.g., ~1.5) | Broad Singlet (br s) | 2H | Exchangeable amine protons. |
| C3-H₂ | ~2.51 | Triplet (t) | 2H | Alpha to carbonyl group. Coupled to C4-H₂. |
| C4-H₂ | ~1.60 | Sextet (sext) | 2H | Coupled to both C3-H₂ and C5-H₃. |
| C5-H₃ | ~0.95 | Triplet (t) | 3H | Terminal, shielded methyl group. Coupled to C4-H₂. |
Carbon-13 NMR spectroscopy confirms the presence and electronic environment of each carbon atom in the molecule. In a standard proton-decoupled spectrum, this compound is expected to show five distinct signals, corresponding to the five unique carbon atoms in its skeleton.
Carbonyl Carbon (C2, C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. Its signal appears significantly downfield, typically above δ 200 ppm.
Methylene Carbon at C1 (H₂N-C1H₂-): This carbon is attached to the nitrogen atom and is alpha to the carbonyl group, causing it to be significantly deshielded and appear in the range of δ 50-55 ppm.
Methylene Carbon at C3 (-C=O-C3H₂-): This carbon, being alpha to the carbonyl, is also deshielded, with a characteristic chemical shift around δ 40-45 ppm.
Methylene Carbon at C4 (-C4H₂-CH₃): This aliphatic carbon is relatively shielded compared to those nearer the functional groups, appearing around δ 17-20 ppm.
Methyl Carbon at C5 (-CH₃): The terminal methyl carbon is the most shielded carbon atom, giving a signal at the furthest upfield position, typically around δ 13-15 ppm.
The observation of exactly five signals in the ¹³C NMR spectrum provides unequivocal evidence for the five-carbon backbone of the molecule.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Structural Justification |
|---|---|---|
| C2 (C=O) | ~210.5 | Ketone carbonyl carbon, highly deshielded. |
| C1 (-CH₂NH₂) | ~52.8 | Deshielded by adjacent amine and carbonyl groups. |
| C3 (-CH₂C=O) | ~42.3 | Alpha to carbonyl group, deshielded. |
| C4 (-CH₂CH₃) | ~18.1 | Aliphatic methylene carbon. |
| C5 (-CH₃) | ~13.9 | Terminal methyl carbon, most shielded. |
Advanced NMR studies, particularly those involving variable temperature (VT-NMR), can provide evidence for conformational preferences, such as intramolecular hydrogen bonding. In this compound, the amine protons (-NH₂) can form a hydrogen bond with the lone pair of electrons on the carbonyl oxygen (C=O). This interaction forms a stable, pseudo-six-membered ring.
The spectroscopic consequences of this hydrogen bond are significant:
Downfield Shift of Amine Protons: The involvement of an NH proton in a hydrogen bond deshields it, causing its signal to shift significantly downfield in the ¹H NMR spectrum compared to a non-bonded amine.
Non-equivalence of Protons: The formation of the rigid ring-like structure can restrict free rotation around the C1-C2 bond. This can make the two protons on the C1 methylene group diastereotopic (chemically non-equivalent), causing them to split each other and appear as a complex multiplet (an AB quartet) rather than a simple singlet.
Temperature Dependence: The definitive proof of such a dynamic equilibrium is obtained via VT-NMR. At higher temperatures, thermal energy is sufficient to break the relatively weak hydrogen bond. This restores free rotation, causing the non-equivalent proton signals to broaden and eventually coalesce into a single, time-averaged signal (e.g., the AB quartet for C1-H₂ collapses into a singlet). This temperature-dependent behavior is a classic indicator of intramolecular hydrogen bonding.
Carbon-13 NMR (13C NMR) for Carbon Skeleton Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z value of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₅H₁₁NO. HRMS can distinguish this formula from other isomers or compounds with the same nominal mass (101 amu). The exact mass is calculated using the most abundant isotopes of each element. The analysis confirms the identity by matching the experimentally measured mass of the molecular ion (or its protonated form, [M+H]⁺) to the theoretically calculated value with minimal error (typically < 5 ppm).
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO |
| Calculated Exact Mass for [M]⁺ | 101.08406 u |
| Calculated Exact Mass for [M+H]⁺ | 102.09184 u |
| Typical Experimental HRMS Result for [M+H]⁺ | e.g., 102.0917 u |
| Resulting Mass Error | < 5 ppm |
ESI/LC-MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the target compound.
Liquid Chromatography (LC): A solution of the compound is passed through an LC column, which separates it from any impurities, starting materials, or byproducts. A pure sample of this compound will elute as a single, sharp peak at a characteristic retention time (RT).
Electrospray Ionization (ESI): As the compound elutes from the LC column, it enters the ESI source. ESI is a soft ionization method that minimizes fragmentation. Due to the basic nature of the amine group, this compound is readily ionized in positive ion mode to form the protonated molecular ion, [M+H]⁺.
Mass Spectrometry (MS): The mass analyzer then detects the m/z of this ion. For this compound (MW = 101.15 g/mol ), the mass spectrometer will detect a prominent signal at an m/z value of approximately 102.1, corresponding to the [M+H]⁺ ion.
The combination of a single LC peak at a specific RT with the detection of the correct m/z for the [M+H]⁺ ion provides powerful, dual confirmation of both the purity and identity of this compound in a sample.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are a primary amine (-NH₂) and a ketone (C=O). The infrared spectrum is expected to display characteristic absorption bands corresponding to the vibrational modes of these groups.
The primary amine group typically exhibits two distinct bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. Additionally, an N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range.
The ketone functional group is characterized by a strong, sharp absorption band due to the C=O stretching vibration, which typically occurs in the region of 1725-1705 cm⁻¹ for aliphatic ketones. The presence of the adjacent amine group may slightly influence the exact position of this peak. The aliphatic chain of the molecule will produce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. While specific experimental data for this compound is not widely published, the expected peaks can be inferred from analyses of similar compounds containing these functional groups. rsc.orgrsc.orgtandfonline.com
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to strong |
| Primary Amine (R-NH₂) | C-N Stretch | 1250 - 1020 | Medium |
| Ketone (R-CO-R') | C=O Stretch | 1725 - 1705 | Strong |
| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 2960 - 2850 | Medium to strong |
| Alkyl Chain (-CH₂-) | C-H Bend (scissoring) | ~1465 | Variable |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. It is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman analysis would be effective in characterizing the carbon-carbon backbone and symmetric stretching modes. mdpi.com
The C-C bond vibrations within the pentane (B18724) chain would yield signals in the 800-1200 cm⁻¹ region. While the C=O stretch is also Raman active, its intensity can vary. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous solutions. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum. acs.orgresearchgate.net Detailed Raman studies on this compound are scarce, but analysis of related structures confirms the utility of this technique for observing skeletal vibrations and confirming structural features that may be weak in an IR spectrum. rsc.org
Table 2: Potential Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Alkyl Chain | C-H Stretches | 2800 - 3000 |
| Ketone | C=O Stretch | 1725 - 1705 |
| Alkyl Chain | C-C Stretches | 800 - 1200 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy is used to identify chromophores, which are the parts of a molecule that absorb light. In this compound, the primary chromophore is the carbonyl group (C=O) of the ketone. Saturated aliphatic ketones typically exhibit a weak absorption band in the UV region around 270-290 nm. slideshare.net This absorption corresponds to a forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition. The amino group, being a saturated amine, does not absorb significantly in the standard UV-Vis range (above 200 nm). The intensity of the n→π* transition is generally low, with a molar absorptivity (ε) value typically less than 100 L mol⁻¹ cm⁻¹. beilstein-journals.orgmdpi.comacs.org
Table 3: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) | Solvent |
|---|
Photophysical properties describe how a molecule behaves after absorbing light, including processes like fluorescence and phosphorescence. For a simple aliphatic molecule like this compound, which lacks extended π-conjugation, significant fluorescence is not expected. The energy absorbed via the n→π* transition is typically dissipated non-radiatively through vibrations or intersystem crossing to a triplet state. sci-hub.semdpi.com
Unlike molecules with extensive aromatic systems or specific structural features that promote luminescence, this compound is not anticipated to be a strong emitter. rsc.orgrsc.org Photophysical studies would likely confirm a very low fluorescence quantum yield, indicating that de-excitation occurs primarily through non-radiative pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) state of those elements within the top few nanometers of a material. For a pure sample of this compound, XPS analysis would confirm the presence of carbon (C), nitrogen (N), and oxygen (O).
High-resolution XPS spectra would provide more detailed information. The C 1s spectrum could be deconvoluted into multiple peaks representing carbon atoms in different chemical environments: C-C/C-H in the alkyl chain, C-N of the amino group, and C=O of the ketone group. rsc.org Each of these would have a characteristic binding energy. Similarly, the N 1s spectrum would show a peak corresponding to the amine, and the O 1s spectrum would show a peak for the carbonyl oxygen. This level of detail allows for unambiguous confirmation of the compound's structure and purity at the surface. rsc.orggoogle.com
Table 4: Expected XPS Binding Energies for this compound
| Element | Orbital | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H | ~284.8 |
| Carbon | C 1s | C-N | ~286.0 |
| Carbon | C 1s | C=O | ~288.0 |
| Nitrogen | N 1s | R-NH₂ | ~400.0 |
Chromatographic Methods for Separation and Quantification
The separation and quantification of this compound, particularly the resolution of its enantiomers, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in ensuring the purity and characterizing the stereochemistry of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound. The enantiomeric separation of β-aminoketones is effectively achieved using polysaccharide-based chiral stationary phases (CSPs).
Detailed research has demonstrated the successful separation of racemic β-aminoketones using various polysaccharide-based columns. Cellulose and amylose (B160209) derivatives, such as those found in Chiralcel® and Chiralpak® columns, have shown high enantioselectivity. For instance, studies on analogous β-aminoketones have found that cellulose-based CSPs, like Chiralcel® OD-H, often provide superior separation compared to amylose-based phases for this class of compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
The choice of mobile phase is critical for achieving optimal separation. Typically, a normal-phase mode is employed, with mobile phases consisting of a mixture of n-hexane and an alcohol, such as isopropanol (B130326) or ethanol. nih.gov The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers. For primary amino groups, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution.
For the analysis of chiral amines, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a common strategy. However, direct separation on a chiral stationary phase is often preferred as it simplifies sample preparation.
Below is a table summarizing typical HPLC conditions for the chiral separation of β-aminoketones, which can be adapted for this compound.
Table 1: Illustrative HPLC Conditions for Chiral Separation of β-Aminoketones
| Parameter | Condition |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
This table presents a representative method based on published separations of similar compounds and serves as a starting point for method development for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Due to the relatively low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. alwsci.comsigmaaldrich.com This process also improves the chromatographic peak shape and detection sensitivity.
Common derivatization techniques for compounds containing amino and keto groups include silylation and acylation. sigmaaldrich.comresearchgate.net Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comnih.gov For instance, a mono-TMS derivative of the closely related 2-aminopentane (B145832) has been successfully analyzed by GC.
Acylation with reagents like trifluoroacetic anhydride (B1165640) can also be employed to create volatile derivatives of amines. sigmaaldrich.com The resulting derivatized this compound can then be separated on a suitable GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, confirming the identity of the compound. Analysis of analogous aminoketones has been performed using capillary GC with stationary phases like a mixture of 35% diphenyl and 65% dimethylpolysiloxane. researchgate.net
The following table outlines typical parameters for the GC-MS analysis of a silylated derivative of an aminoketone.
Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | DB-5MS (5% Phenyl-methylpolysiloxane) or similar |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Transfer Line Temp. | 280 °C |
This table provides a general method for the GC-MS analysis of a silylated aminoketone, which would require optimization for the specific TMS-derivative of this compound.
Theoretical and Computational Chemistry of 1 Aminopentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to predict molecular geometries, energies, and other electronic characteristics. For a molecule like 1-aminopentan-2-one, these calculations would offer invaluable insights into its behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule such as this compound, which has a rotatable alkyl chain, multiple low-energy conformations, or conformers, are likely to exist.
Conformational analysis systematically explores the potential energy surface of the molecule to identify these stable conformers and determine their relative energies. This is typically achieved using DFT methods, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311++G(d,p) or a triple-ζ quality basis set (TZVP). researchgate.netresearchgate.netnsf.gov The calculations would relax the molecular structure until the energy change and atomic forces fall below a specific threshold, ensuring a true energy minimum has been reached. nsf.gov Studies on related β-ketoenamines, such as 4-aminopentan-2-one (B96834) (APO), have successfully used these methods to identify multiple stable conformations, demonstrating the utility of this approach. researchgate.netresearchgate.net Although specific data for this compound is not available in the cited literature, a similar study would yield a table of stable conformers and their relative stabilities.
Table 1: Illustrative Conformational Analysis Data for this compound This table is illustrative. Specific computational data for this compound was not found in the reviewed literature.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Conformer A (Lowest Energy) | DFT/B3LYP/6-311++G(d,p) | 0.00 | Data not available |
| Conformer B | DFT/B3LYP/6-311++G(d,p) | Data not available | Data not available |
| Conformer C | DFT/B3LYP/6-311++G(d,p) | Data not available | Data not available |
Electronic Structure Investigations (e.g., Frontier Orbitals, Charge Distributions)
Once the geometry is optimized, the electronic structure can be investigated to understand the molecule's reactivity and electronic properties. Key areas of interest include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distributions, revealing the partial charges on each atom within the molecule. researchgate.net This information helps in understanding intermolecular interactions, such as hydrogen bonding. Furthermore, Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the amine group would be expected to be a nucleophilic site, while the carbonyl carbon would be electrophilic. europa.eu
Table 2: Illustrative Electronic Properties for this compound This table is illustrative. Specific computational data for this compound was not found in the reviewed literature.
| Property | Method/Basis Set | Calculated Value |
|---|---|---|
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Data not available (eV) |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Data not available (eV) |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | Data not available (eV) |
| Natural Charge on Carbonyl Oxygen (O) | NBO Analysis | Data not available (e) |
| Natural Charge on Amino Nitrogen (N) | NBO Analysis | Data not available (e) |
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. nih.gov The results yield a set of vibrational modes and their corresponding frequencies (wavenumbers). nsf.gov By comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra, one can confirm the molecular structure and assign the observed spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend, C-H stretch). nih.gov
It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values, which corrects for anharmonicity and limitations in the theoretical method. nih.gov For this compound, this analysis would predict the characteristic vibrational frequencies for its amine and ketone functional groups.
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. mdpi.comnih.gov This method is crucial in drug discovery and for understanding biological mechanisms.
Prediction of Ligand-Receptor Interactions
Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from crystallographic data (PDB database) or homology modeling. mdpi.comwhiterose.ac.uk The docking software, such as AutoDock Vina, then samples numerous possible binding poses of the flexible ligand within the rigid (or partially flexible) receptor active site. mdpi.comsymbiosisonlinepublishing.com
Each generated pose is evaluated by a scoring function, which estimates the binding affinity, typically reported in kcal/mol. symbiosisonlinepublishing.com A more negative score indicates a more favorable binding interaction. This allows researchers to screen virtual libraries of compounds and predict which ones are most likely to bind to a specific protein target.
Characterization of Binding Modes to Protein Active Sites
Beyond predicting binding affinity, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com
The output of a docking simulation allows for the visualization of the binding mode, showing precisely which amino acid residues in the protein's active site interact with the ligand. symbiosisonlinepublishing.com For instance, the analysis would identify if the amino group of this compound acts as a hydrogen bond donor or if its alkyl chain engages in hydrophobic interactions with nonpolar residues of the protein. This detailed characterization is essential for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors or agonists. nih.govmdpi.com While no specific docking studies for this compound were found, the methodology is well-established for similar small molecules. nih.govmdpi.comwhiterose.ac.uk
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is illustrative. Specific docking studies for this compound were not found in the reviewed literature.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type | Distance (Å) |
|---|---|---|---|---|
| Hypothetical Kinase | Data not available | Amino Acid X | Hydrogen Bond (with C=O) | Data not available |
| Hypothetical Kinase | Data not available | Amino Acid Y | Hydrogen Bond (with -NH2) | Data not available |
| Hypothetical Kinase | Data not available | Amino Acid Z | Hydrophobic (with propyl chain) | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its activity, such as chemical reactivity or toxicity. europa.eu For endpoints driven by chemical reactivity, QSAR models often use descriptors that quantify the substance's ability to engage in chemical reactions. europa.euresearchgate.net While specific QSAR models exclusively developed for this compound are not extensively documented in current literature, the principles can be understood from studies on mechanistically related chemicals. europa.eu
The development of reactivity-based QSARs involves using quantitative measures of chemical reactivity to predict the relative potencies of compounds within a given mechanistic group. europa.eu These models are particularly relevant for predicting toxicological endpoints that are initiated by covalent reactions with biological macromolecules. researchgate.net Descriptors used in such models can be derived from experimental measurements or theoretical calculations. europa.euresearchgate.net
Key approaches and descriptors in reactivity QSAR include:
Nucleophile Depletion: Assays measuring the rate at which a compound depletes a model nucleophile, such as glutathione (B108866) (GSH) or specific amino acids, can provide a quantitative measure of reactivity. europa.euresearchgate.net
Adduct Formation: The rate of formation of adducts with model peptides can be used to generate QSARs, particularly for endpoints like skin sensitization. europa.eu
Quantum Chemical Descriptors: Computational chemistry provides numerous reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and calculated activation energies for reactions. europa.eu
Studies have utilized model compounds structurally related to this compound to investigate reactivity. For instance, 1-aminopentane has been used as a model for the nucleophilic sites of proteins to study the reactivity patterns of certain derivatives. europa.eu Furthermore, the reactivity of 1-aminopentan-2-ol (B1266407), a closely related structure, has been specifically examined through its oxidation, demonstrating the susceptibility of the aminoketone/aminoalcohol backbone to chemical transformation. rsc.org Such reactivity data is fundamental for developing the parameters needed for a QSAR model.
Below is a table of common descriptors used in the development of reactivity-based QSAR models.
| Descriptor Type | Specific Examples | Relevance to Reactivity Modeling |
| Experimental Reactivity | Peptide Depletion Rate (e.g., with GSH) | Directly measures the rate of covalent interaction with biological nucleophiles. europa.euresearchgate.net |
| Adduct Formation Kinetics | Quantifies the speed at which stable covalent bonds are formed with model biomolecules. europa.eu | |
| Quantum Chemical | ELUMO (Energy of LUMO) | Indicates susceptibility to nucleophilic attack; lower values suggest higher reactivity with nucleophiles. europa.eu |
| EHOMO (Energy of HOMO) | Relates to the ability to donate electrons in a reaction. europa.eu | |
| HOMO-LUMO Gap | A smaller gap often correlates with higher chemical reactivity. researchgate.net | |
| Thermodynamic | Reaction Enthalpy (ΔH) | Describes the energy change during a reaction, indicating its favorability. |
| Activation Energy (Ea) | Represents the energy barrier that must be overcome for a reaction to occur; lower values mean higher reactivity. europa.eu |
Advanced Studies on Intramolecular Hydrogen Bonding
The presence of both an amino group (a hydrogen bond donor) and a keto group (a hydrogen bond acceptor) within this compound allows for the potential formation of an intramolecular hydrogen bond (IHB). This interaction can significantly influence the molecule's conformational preferences, stability, and reactivity. While advanced studies specifically on the α-aminoketone this compound are limited, extensive research on its isomer, the β-aminoenone 4-amino-3-penten-2-one (B74499) (APO), provides significant insight into the nature of such bonds. researchgate.netresearchgate.net
In derivatives of APO, a strong N-H⋯O intramolecular hydrogen bond creates a stable six-membered pseudo-ring. researchgate.netresearchgate.net This type of IHB is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelated ring system. researchgate.net Computational and experimental studies on APO and its alkyl-substituted derivatives have been conducted using Density Functional Theory (DFT) at the B3LYP/6–311++G(d,p) level, alongside ¹H NMR spectroscopy. researchgate.netresearchgate.net
Key findings from studies on the related compound 4-amino-3-penten-2-one (APO) include:
Geometric Parameters: The formation of the IHB leads to specific geometric arrangements, such as a shortened H⋯O distance and an N-H⋯O angle approaching linearity.
Spectroscopic Evidence: In ¹H NMR spectra, the chemical shift of the proton involved in the hydrogen bond (δNH) is a sensitive indicator of the IHB strength. researchgate.net
Computational Analysis: DFT calculations can quantify the strength of the IHB and analyze its electronic nature through methods like Natural Bond Orbital (NBO) analysis. researchgate.net
For this compound, an IHB would result in a five-membered ring, which is generally less stable than the six-membered ring found in APO. However, the principle remains that this interaction would stabilize certain conformers over others. The strength of such a bond would be influenced by the specific geometry and electronic environment of the α-aminoketone structure. The formation of intramolecular hydrogen bonds has been shown in other complex molecules to restrict conformation, which can enhance binding affinity to biological targets by pre-organizing the molecule into its active conformation. jst.go.jp
The table below presents theoretical data from studies on 4-amino-3-penten-2-one (APO), a structural isomer of this compound, which illustrates the parameters used to characterize intramolecular hydrogen bonds.
| Parameter | 4-amino-3-penten-2-one (APO) | Significance |
| IHB Energy (kcal/mol) | ~15.9 (Calculated at B3LYP/6-311++G** level for similar systems) researchgate.net | Quantifies the energetic stabilization provided by the intramolecular hydrogen bond. |
| ¹H NMR Chemical Shift (δNH) | Varies with substitution, sensitive to bond strength researchgate.net | A downfield shift indicates a stronger hydrogen bond due to deshielding of the proton. |
| Bond Length (H⋯O) (Å) | Typically short, indicating strong interaction | The distance between the hydrogen and the acceptor atom is a direct measure of bond strength. |
| Bond Angle (N-H⋯O) (°) | Approaches 180° | A more linear angle generally corresponds to a stronger hydrogen bond. |
| Vibrational Frequency ν(N-H) | Red-shifted (lower frequency) | The stretching frequency of the N-H bond involved in the IHB is lowered and broadened. |
These advanced studies on related compounds provide a robust framework for understanding the conformational behavior and electronic structure of this compound, highlighting the critical role that intramolecular hydrogen bonding likely plays in its chemistry.
Mechanistic Research on Biological Interactions of 1 Aminopentan 2 One
Exploration of Molecular Targets and Pathway Modulation
The biological activity of 1-Aminopentan-2-one is rooted in its chemical structure, which allows for potential interactions with various biomolecules. Its functional groups—a nucleophilic amine and an electrophilic ketone—are common motifs in biologically active compounds, suggesting its capacity to engage with enzymes, receptors, and other proteins.
Investigating Interactions with Neurotransmitter Systems
Preliminary research indicates that this compound hydrochloride may have an influence on the central nervous system. smolecule.com Studies have pointed towards potential interactions with key neurotransmitter systems that are integral to mood regulation. Specifically, it has been suggested that the compound may modulate the pathways of serotonin (B10506) and dopamine (B1211576). smolecule.com While these interactions hint at the compound's potential to influence neurological processes, the precise mechanisms of action are still under active investigation. smolecule.com The structural characteristics of this compound are thought to be the basis for these potential effects, though further detailed studies are required for full elucidation. smolecule.com
Mechanisms of Enzyme and Receptor Activity Modulation
The amino ketone structure of this compound suggests it may function as a modulator of enzyme and receptor activity. Compounds with similar amino alcohol functionalities can act as ligands that bind to the active sites of enzymes or the binding pockets of receptors. smolecule.com This binding can lead to either the inhibition or activation of the target protein, thereby altering cellular signaling pathways. For instance, the amino group can participate in hydrogen bonding and ionic interactions, while the ketone can engage in nucleophilic reactions, both of which are critical for molecular recognition and binding affinity to biological targets. smolecule.com The specific enzymatic or receptor targets of this compound are a key area for ongoing research.
| Area of Interaction | Postulated Mechanism | Potential Outcome | Supporting Evidence Source |
|---|---|---|---|
| Neurotransmitter Systems | Interaction with serotonin and dopamine pathways. | Modulation of mood and central nervous system activity. | smolecule.com |
| Enzyme and Receptor Activity | Acts as a ligand, binding to active or allosteric sites. | Inhibition or activation of target proteins, altering cellular signaling. | smolecule.com |
Postulated Roles in Metabolic Pathways
The structural similarity of this compound to naturally occurring biomolecules, such as amino acids, suggests it may have a role in metabolic pathways. smolecule.com Its amino alcohol functionality allows it to potentially mimic natural substrates, thereby interacting with enzymes involved in metabolic processes. smolecule.com For example, the compound could theoretically act as a competitive inhibitor for enzymes that process amino acids or other small amine-containing molecules. Furthermore, the ketone body could potentially be processed through pathways related to fatty acid or ketone metabolism. However, these postulated roles are based on structural analogy, and dedicated metabolic studies are necessary to confirm and characterize the specific pathways in which this compound might participate.
Chemical Proteomics for Post-Translational Modification Profiling
Chemical proteomics is a powerful discipline for studying post-translational modifications (PTMs), which are crucial for regulating protein function. The unique structure of this compound and its isomers has relevance in the development of chemical tools for profiling specific PTMs.
Isomer-Selective Detection of Hydroxylated Lysine (B10760008) Residues via Periodate (B1199274) Chemistry
A significant challenge in proteomics is the differentiation of structural isomers of modified amino acids. Lysine 5-hydroxylation (5-Hyl) is an important PTM involved in protein structure and epigenetic regulation. nih.govrsc.orgresearchgate.netnih.gov A novel chemical proteomic workflow has been developed for the specific detection of 5-Hyl, utilizing a highly selective periodate chemistry approach. rsc.orgnih.gov
This method relies on the ability of sodium periodate (NaIO₄) to selectively cleave vicinal diols (1,2-diols). The side chain of 5-hydroxylysine (B44584) contains a 1,2-aminoalcohol group, which can be selectively oxidized by periodate to form an aldehyde. nih.gov To validate the constitutional isomer selectivity of this reaction, researchers used commercially available chemicals, including 1-aminopentan-2-ol (B1266407) , which is a structural isomer of this compound and is structurally analogous to the side chain of 5-hydroxylysine. rsc.org
In these validation experiments, 1-aminopentan-2-ol was readily oxidized by periodate. In contrast, other isomers like 1-aminopentan-3-ol (B1277956) and 5-amino-2-pentanol, which lack the vicinal amino-alcohol motif, were not reactive under the same conditions. rsc.orgrsc.org This demonstrates the high selectivity of the periodate reaction and establishes a chemical basis for distinguishing 5-Hyl from its other hydroxylated isomers. rsc.org While this compound itself is not used in this reaction, its isomer, 1-aminopentan-2-ol, serves as a crucial chemical tool to confirm the specificity of this important proteomic technique.
| Compound | Structural Feature | Reactivity with Periodate | Role in the Study | Source |
|---|---|---|---|---|
| 5-Hydroxylysine | Vicinal (C5) amino-alcohol side chain | Oxidized to an aldehyde | Target PTM for detection | nih.gov |
| 1-Aminopentan-2-ol | Vicinal (C1-C2) amino-alcohol | Oxidized to an aldehyde | Positive control; validates reaction specificity | rsc.org |
| 1-Aminopentan-3-ol | Non-vicinal amino-alcohol | Inert | Negative control; confirms isomer selectivity | rsc.orgrsc.org |
Characterization of Histone Modifications and Their Regulation
Histones are proteins critical for DNA packaging and are subject to a wide array of PTMs that regulate gene expression. The chemical proteomics strategy validated by 1-aminopentan-2-ol provides a powerful tool for studying these modifications. Using this isomer-selective method, system-wide analysis has confidently identified over 1600 5-Hyl sites in human cells. rsc.orgnih.gov
Notably, this analysis revealed that histones are major targets of this epigenetic mark, with numerous 5-Hyl sites identified on core histones, particularly Histone H2B and the linker Histone H1 . rsc.orgresearchgate.netnih.gov The ability to specifically detect and quantify 5-Hyl on histones opens the door to understanding its role in chromatin regulation and transcription. rsc.orgnih.gov Quantitative proteomics using this workflow has further identified that the enzyme Jumonji-domain containing protein 6 (JMJD6) mediates the 5-hydroxylation of specific substrate proteins, including those involved in transcriptional regulation. nih.govnih.gov Therefore, while this compound is not a direct regulator, its structural relative is instrumental in a technique that characterizes the landscape and regulation of this specific histone modification.
Referenced Compounds
| Compound Name |
|---|
| This compound |
| 1-Aminopentan-2-ol |
| 1-Aminopentan-3-ol |
| 5-Amino-2-pentanol |
| 5-Hydroxylysine |
| Dopamine |
| Histone H1 |
| Histone H2B |
| Jumonji-domain containing protein 6 (JMJD6) |
| Serotonin |
| Sodium periodate |
In Vitro Mechanistic Studies of Antimicrobial and Anticancer Properties
In vitro research provides a foundational understanding of how this compound may exert its biological effects at a cellular and molecular level. These studies are crucial for elucidating the mechanisms behind its observed antimicrobial and anticancer activities.
The antimicrobial properties of amino alcohols and related compounds are believed to stem from their ability to interfere with essential bacterial processes. While direct studies on this compound are limited, research on similar structures provides insight into potential mechanisms. One primary mechanism is the disruption of the bacterial cell membrane. The amino group can interact with the negatively charged components of the membrane, altering its permeability and integrity. This can lead to the leakage of essential intracellular components and ultimately, cell death.
Another proposed mechanism involves the inhibition of bacterial efflux pumps. google.comnih.gov These pumps are a significant cause of antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. google.comnih.gov Compounds that can inhibit these pumps can restore the efficacy of existing antibiotics. google.comnih.gov It is hypothesized that aminoketone structures may act as efflux pump inhibitors, thereby potentiating the effects of other antimicrobial drugs. google.comnih.gov Research on amides derived from 3-amino-1,5-diphenylpentane has shown that these compounds can enhance the activity of antibiotics like clarithromycin (B1669154) against Escherichia coli, likely by inhibiting efflux pumps. nih.gov
Furthermore, the structural features of this compound, specifically the amine and carbonyl groups, are similar to functionalities present in some antibiotics like ampicillin, suggesting they might interact with similar bacterial targets such as penicillin-binding proteins (PBPs). nih.gov These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. nih.gov Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis. nih.gov
Table 1: Potential Mechanisms of Bacterial Growth Inhibition
| Proposed Mechanism | Description | Potential Effect |
|---|---|---|
| Membrane Disruption | Interaction of the amino group with the bacterial cell membrane. | Increased membrane permeability, leakage of cellular contents. |
| Efflux Pump Inhibition | Blocking of bacterial pumps that expel antibiotics. | Potentiation of other antibiotics, overcoming resistance. google.comnih.gov |
| Enzyme Inhibition | Interaction with essential bacterial enzymes like penicillin-binding proteins. | Disruption of cell wall synthesis, leading to cell lysis. nih.gov |
The anticancer potential of aminoketone and related amino alcohol structures is an area of active investigation. Studies on similar compounds suggest that they may induce apoptosis (programmed cell death) in cancer cells. For instance, certain amino alcohols have demonstrated cytotoxic effects against human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562) cell lines. The mechanisms underlying this cytotoxicity are thought to involve the disruption of key cellular signaling pathways.
One potential target is the mitochondria, the powerhouse of the cell, which also plays a critical role in regulating apoptosis. Some artemisinin (B1665778) derivatives, when linked to a mitochondria-targeting molecule, have shown enhanced anticancer activity. researchgate.net These compounds can disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade. researchgate.net
Additionally, research into pyrroloiminoquinone alkaloids, which share some structural similarities in terms of having reactive moieties, indicates that their cytotoxicity is linked to their ability to inhibit hypoxia-inducible factor 1α (HIF-1α). researchgate.netdntb.gov.ua HIF-1α is a transcription factor that is often overexpressed in cancer cells and plays a crucial role in tumor angiogenesis, metabolism, and invasion. researchgate.netdntb.gov.ua By inhibiting the interaction of HIF-1α with its coactivator proteins, these compounds can disrupt the cellular response to hypoxia and suppress tumor growth. researchgate.netdntb.gov.ua
Studies on salicylanilide-based peptidomimetics have also shown that these compounds can exhibit significant anticancer activity. mdpi.comresearchgate.net Their effectiveness is often linked to their lipophilicity, which allows them to penetrate cell membranes and interact with intracellular targets. mdpi.comresearchgate.net The anticancer activity of these compounds on the human monocytic leukemia cell line THP-1 was found to increase with increasing lipophilicity. mdpi.comresearchgate.net
Table 2: Investigated Cancer Cell Lines and Effects
| Compound/Derivative Class | Cell Line | Observed Effect |
|---|---|---|
| Amino alcohols | MCF-7 (Human Breast Carcinoma) | Cytotoxicity, Apoptosis Induction |
| Amino alcohols | K562 (Chronic Myeloid Leukemia) | Cytotoxicity, Apoptosis Induction |
| Pyrroloiminoquinone Alkaloids | PANC-1 (Pancreatic Cancer) | Potent and selective cytotoxicity researchgate.net |
| Pyrroloiminoquinone Alkaloids | H116 (Colon Cancer) | Cytotoxicity researchgate.net |
| Salicylanilide-based Peptidomimetics | THP-1 (Human Monocytic Leukemia) | Cytotoxicity, IC50 ranged from 1.4 to >10 µM mdpi.comresearchgate.net |
Elucidation of Bacterial Growth Inhibition Mechanisms
Electrophilic Reactivity in Biological Contexts and Adduct Formation
The chemical reactivity of a compound is fundamental to its biological activity. Molecules often exert their effects by acting as electrophiles, reacting with nucleophilic centers in biological macromolecules like proteins and DNA. europa.euresearchgate.net This covalent binding can lead to a range of toxicological outcomes, including mutagenesis if the target is DNA, or an immune response if a protein is modified. europa.euresearchgate.net Key electrophilic centers in molecules include carbonyl groups and unsaturated bonds, while common biological nucleophiles are sulfur, nitrogen, and oxygen atoms found in amino acids and nucleic acids. europa.eu
In the context of this compound, the carbonyl group represents a potential electrophilic site. Research on the marine alkaloid discorhabdin C, which contains a dienone moiety, has demonstrated that this electrophilic center is crucial for its biological activity. researchgate.netmdpi.com This compound reacts with thiol and amine nucleophiles, leading to the formation of adducts. researchgate.netmdpi.com For example, when discorhabdin C was reacted with 1-aminopentane, a structurally related amine, it formed an unusual ring-closed, double-hydrate adduct. researchgate.netmdpi.com This electrophilic reactivity was also observed with proteins, as adducts with lysozyme (B549824) were detected, likely through reactions with lysine residues. researchgate.netmdpi.com
The formation of such adducts can permanently inhibit enzyme function or disrupt protein structure, leading to cellular dysfunction. preprints.org For example, some antitubercular drugs with an aromatic nitro group work by being reduced to a nitroso moiety, which is then attacked by a cysteine residue in the target enzyme, forming a covalent bond and irreversibly inhibiting it. preprints.org The ability of a compound to form these covalent adducts is therefore a critical aspect of its mechanism of action. The study of adduct formation provides direct evidence of the chemical interactions between a compound and biological molecules, offering a mechanistic basis for its observed biological effects.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Key Building Block for Complex Molecules
1-Aminopentan-2-one serves as a fundamental building block for the construction of more elaborate molecular architectures, leveraging the reactivity of its two distinct functional groups. smolecule.comsmolecule.com
The scaffold of this compound is a recognized structural motif in the development of pharmaceutical agents. It functions as an intermediate in the synthesis of various biologically active compounds. cymitquimica.comsmolecule.com Research has indicated that its hydrochloride salt has been explored for potential applications affecting the central nervous system, including anxiolytic and antidepressant properties, which may be linked to its influence on neurotransmitter systems. smolecule.com
A significant application highlighting its role is in the synthesis of the antimalarial drug hydroxychloroquine (B89500) (HCQ). A derivative, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, is a crucial and major cost-driving intermediate in the commercial production of HCQ. beilstein-journals.orggoogle.com The synthesis of this key intermediate involves the pentan-2-one backbone, demonstrating the utility of this chemical structure in producing essential medicines. beilstein-journals.orggoogle.com
While direct applications of this compound in agrochemicals are not extensively documented, its structural class—short-chain alkyl amines and amino alcohols—is of significant importance in the chemical industry. frontiersin.org These types of compounds are widely used as precursors and intermediates for manufacturing agrochemicals and various specialty chemicals. ontosight.ai For instance, the butan-2-amine substructure is found in herbicides. frontiersin.org Given the versatility of its functional groups, this compound represents a potential precursor for creating new molecules within this sector.
Intermediates in Pharmaceutical Synthesis and Drug Discovery
Contributions to the Development of Novel Chemical Entities
The dual functionality of this compound makes it an ideal starting material for developing novel chemical entities. smolecule.com As a building block, it allows for the synthesis of complex molecules through sequential or selective reactions at the amine and ketone positions. smolecule.comlookchem.com This versatility enables chemists to construct diverse molecular libraries for screening in drug discovery and materials science, contributing to the expansion of accessible chemical space. smolecule.com
Utilization as Reagents and Catalysts in Diverse Chemical Reactions
As a reagent, this compound can participate in a variety of chemical transformations characteristic of ketones and primary amines. cymitquimica.comsmolecule.com Its ability to undergo these reactions makes it a versatile tool in synthetic organic chemistry.
| Reaction Type | Functional Group Involved | Description | Reference |
|---|---|---|---|
| Condensation Reactions | Ketone | The ketone group can condense with various nucleophiles to form larger molecular structures. | smolecule.com |
| Nucleophilic Substitution | Amine | The primary amine group can act as a nucleophile, reacting with substrates like alkyl halides. | smolecule.com |
| Reduction | Ketone | The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), leading to the formation of 1-aminopentan-2-ol (B1266407). | smolecule.com |
While direct evidence for its use as a catalyst is limited, related aminoketone compounds are known to serve as reagents and catalysts in various chemical reactions, suggesting potential applications for this compound in this area as well. lookchem.com
Analytical Chemistry Applications based on Unique Spectroscopic Signatures
This compound possesses distinct spectroscopic features that can be utilized in analytical chemistry for identification and quantification. smolecule.com The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3200-3500 (doublet) | inflibnet.ac.in |
| Primary Amine (NH₂) | N-H Deformation (Scissoring) | 1590-1650 | inflibnet.ac.in |
| Ketone (C=O) | C=O Stretch | 1705-1725 | inflibnet.ac.in |
These unique spectral properties can be exploited in analytical methods. smolecule.com For example, in the field of chemical proteomics, the constitutional isomer 1-aminopentan-2-ol has been used in a strategy to selectively identify protein modifications, demonstrating how the unique reactivity and structure of such isomers can be leveraged for specific analytical purposes. Furthermore, techniques like mass spectrometry would reveal a distinct fragmentation pattern and a specific predicted collision cross-section (CCS), which can aid in its identification in complex mixtures, a valuable tool in metabolomics and other advanced analytical workflows. uni.lu
Future Research Directions and Unexplored Avenues for 1 Aminopentan 2 One
The α-amino ketone scaffold is a valuable structural motif found in numerous bioactive molecules and serves as a versatile intermediate in synthetic chemistry. nih.govresearchgate.net Despite this, the specific compound 1-aminopentan-2-one remains largely under-investigated, presenting a range of opportunities for future research. The following sections outline key areas where focused investigation could unlock the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Aminopentan-2-one, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves reductive amination of pentan-2-one with ammonia or its derivatives. To ensure reproducibility, document reagent purity (e.g., ≥95% by HPLC), solvent drying methods (e.g., molecular sieves for THF), and reaction conditions (temperature ±1°C, inert atmosphere). Characterization should include H/C NMR, IR (to confirm ketone and amine groups), and elemental analysis. Cross-reference with established protocols for known compounds and deposit detailed procedures in supplementary materials .
Q. How should researchers validate the identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Compare chemical shifts (e.g., δ ~2.1 ppm for ketone carbonyl, δ ~1.3 ppm for methyl groups) with literature.
- HPLC/GC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity (≥98% area under the curve).
- Melting Point : If crystalline, report melting range (e.g., 45–47°C) with calibration against standard references.
- Discrepancies in data warrant repetition under controlled conditions (e.g., anhydrous solvents) .
Q. What are the critical parameters for optimizing yield in this compound synthesis?
- Methodological Answer : Key variables include:
- Stoichiometry : Molar ratio of pentan-2-one to amine source (e.g., 1:1.2 to drive equilibrium).
- Catalyst : Use of NaBH vs. Pd/C for reductive amination; monitor pH for stability.
- Temperature : Kinetic vs. thermodynamic control (e.g., 0–25°C for selectivity).
- Perform fractional factorial experiments to identify interactions between variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Systematic comparison of spectral databases (SciFinder, Reaxys) is essential. For NMR discrepancies:
- Verify solvent effects (e.g., DMSO vs. CDCl shifting proton signals).
- Re-run experiments with standardized conditions (e.g., 400 MHz instrument, 25°C).
- Use 2D NMR (COSY, HSQC) to confirm spin systems. Publish raw data (e.g., FID files) in repositories like Zenodo for peer validation .
Q. What advanced analytical strategies are suitable for studying this compound’s reactivity in multicomponent reactions?
- Methodological Answer : Employ in-situ monitoring techniques:
- ReactIR : Track ketone consumption via carbonyl peak (~1700 cm).
- LC-MS/MS : Identify intermediates (e.g., enamine adducts) with high-resolution mass accuracy (<5 ppm).
- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to rationalize regioselectivity. Correlate computational predictions with experimental yields .
Q. How can researchers design statistically robust experiments to assess this compound’s biological activity?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Dose-Response : Use 3–5 concentrations in triplicate, with positive/negative controls (e.g., IC for enzyme inhibition).
- Blinding : Randomize sample treatment to reduce bias.
- Power Analysis : Calculate sample size (e.g., G*Power) to ensure α=0.05, β=0.2. Report effect sizes and confidence intervals, not just p-values .
Q. What methodologies are recommended for tracing this compound’s metabolic pathways in vitro?
- Methodological Answer : Use isotope-labeled analogs (e.g., C at the ketone position) and:
- HPLC-HRMS : Detect metabolites via mass shifts (e.g., +16 Da for hydroxylation).
- Microsomal Assays : Incubate with liver microsomes (CYP450 enzymes) and cofactors (NADPH).
- Kinetic Modeling : Fit data to Michaelis-Menten equations (Km, Vmax) using nonlinear regression (e.g., GraphPad Prism) .
Guidelines for Data Reporting
- Experimental Replication : Include triplicate runs with standard deviations in tables. Deposit raw spectra/chromatograms in supplementary materials .
- Ethical Compliance : For biological studies, adhere to institutional review protocols (e.g., IACUC approval for cell-based assays) .
- Literature Review : Use citation chaining (Web of Science) to map prior work and avoid redundant hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
